molecular formula C13H10ClN3 B2834156 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 10173-52-1

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B2834156
CAS No.: 10173-52-1
M. Wt: 243.69
InChI Key: CWVOGEATHKXBNE-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline is an organic compound with the CAS Registry Number 10173-52-1 . It has a molecular formula of C 13 H 10 ClN 3 and a molecular weight of 243.69 g/mol . The compound features a benzimidazole core structure substituted with a chloro group at the 5-position and an aniline moiety at the 2-position . As a specialty benzimidazole derivative, this chemical serves as a valuable building block in organic synthesis and medicinal chemistry research . Benzimidazole-based structures are widely investigated for their diverse biological activities and their utility in constructing more complex molecular architectures. Researchers can utilize this compound in the development of novel heterocyclic compounds, as a precursor for pharmaceutical intermediates, or in materials science research. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOGEATHKXBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-benzimidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amines .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of benzimidazole, including those related to 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline, exhibit promising activity against Mycobacterium tuberculosis. For instance, a series of substituted benzimidazole derivatives were synthesized and evaluated for their antimycobacterial properties using the microplate Alamar blue assay. Compounds with similar structural features demonstrated significant inhibitory effects against M. tuberculosis, suggesting that this compound may also possess similar activity due to its structural similarity to these active compounds .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with specific protein targets associated with tuberculosis. The compound's ability to form stable complexes with proteins such as the Mtb KasA protein has been investigated using computational methods. This approach not only elucidates the binding mechanisms but also aids in the design of more potent derivatives by modifying substituents on the benzodiazole ring .

Fluorescent Probes

The compound has also been explored as a potential fluorescent probe due to its unique electronic properties. The incorporation of the benzodiazole moiety can enhance fluorescence characteristics, making it suitable for applications in bioimaging and sensing technologies. The fluorescence emission properties can be tuned by altering substituents on the aniline part of the molecule, allowing for customization based on specific application needs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, FTIR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms .

In vitro biological assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound and its derivatives. These studies often involve comparing the activity against standard drugs to establish a benchmark for efficacy. The results indicate that modifications on the benzodiazole scaffold can significantly influence biological activity, which is crucial for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Property 2-(5-Chloro-benzodiazol-2-yl)aniline 5-Chloro-2-(triazol-1-yl)aniline 4-(5-Chloro-benzoxazol-2-yl)aniline
Molecular Weight (g/mol) 243.69 194.62 244.68
LogP (Estimated) ~2.8 ~1.9 ~2.5
Key FTIR Peaks N-H (~3400 cm⁻¹), C-Cl (~750 cm⁻¹) C≡N (~2200 cm⁻¹), N-H (~3300 cm⁻¹) C-O (~1250 cm⁻¹), N-H (~3350 cm⁻¹)
¹H NMR (δ, ppm) Aromatic protons: 7.2–8.1 Triazole protons: 8.3–8.5 Benzoxazole protons: 7.0–7.8

Biological Activity

2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular structure of this compound includes a benzodiazole moiety with a chlorine substituent and an aniline group. This unique configuration may contribute to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC13_{13}H9_{9}ClN2_{2}
Molecular Weight248.68 g/mol
Melting PointNot specified

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains and demonstrated effectiveness comparable to standard antimicrobial agents. The mechanism of action appears to involve inhibition of bacterial growth through interaction with specific cellular targets.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's mode of action may involve inducing apoptosis or inhibiting key signaling pathways associated with tumor growth.

Case Study: Antitubercular Activity

A notable case study involved the evaluation of similar benzodiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentration (MIC) values indicating strong potential as therapeutic agents against tuberculosis .

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may lead to modulation of enzyme activity or receptor signaling pathways.

Comparative Analysis with Similar Compounds

When compared to other benzodiazole derivatives, this compound exhibits unique characteristics due to its specific chlorine substitution and aniline group. This distinctive structure may enhance its reactivity and biological activity relative to similar compounds.

Compound NameBiological Activity
2-(5-Chloro-benzimidazolyl)anilineModerate antimicrobial activity
3-(5-Chloro-1H-benzodiazol-2-yl)anilineAnticancer properties
4-(5-Chloro-benzothiazolyl)anilineLimited studies on biological activity

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound. Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Identification of specific molecular targets.
  • Exploration of structure–activity relationships (SAR).

Q & A

Q. What are reliable synthetic routes for 2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of 2-nitroaniline derivatives with chlorinated benzaldehyde precursors under acidic conditions. Key steps include:

Condensation: React 5-chloro-1H-benzimidazole-2-carbaldehyde with aniline derivatives in ethanol/HCl.

Reduction: Reduce the nitro group to an amine using Pd/C and hydrogen gas.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips:

  • Adjust reaction temperature (70–90°C) to minimize side products.
  • Monitor reaction progress via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:

  • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the benzodiazole ring and aniline substituents.
  • X-ray Crystallography: Use SHELX software for single-crystal structure determination (e.g., space group, bond angles) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What safety protocols are critical when handling chlorinated benzodiazoles?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The chloro group’s electronegativity increases electron deficiency in the benzodiazole ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr).

  • Experimental Design: Compare reaction rates with non-chlorinated analogs (e.g., 2-(1H-benzodiazol-2-yl)aniline) under identical Pd-catalyzed coupling conditions.
  • Analysis: Use Hammett plots to correlate substituent effects with reaction kinetics .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2) based on known inhibitors .
  • QSAR Studies: Corporate substituent parameters (e.g., logP, molar refractivity) to predict bioactivity.
  • Validation: Compare computational results with experimental IC50_{50} values from enzyme assays .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

  • Re-examine Sample Purity: Impurities (e.g., solvates) can distort NMR or XRD data.
  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility.
  • Complementary Techniques: Pair XRD with DFT calculations to validate bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with substituents (e.g., fluoro, methyl) at the 5-position of the benzodiazole ring.
  • Bioassay Testing: Evaluate inhibitory activity against targets (e.g., kinases) using fluorescence polarization assays.
  • Data Analysis: Apply multivariate regression to identify critical physicochemical parameters (e.g., hydrophobicity, steric bulk) .

Q. What are best practices for optimizing reaction yields in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)2_2 vs. PdCl2_2 for coupling steps.
  • Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates.
  • Scale-Up Protocols: Use flow chemistry to maintain temperature control and reduce side reactions .

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